N1-(2-Aminophenyl)-N7-phenylheptanediamide

Overview

Description

Synthesis Analysis

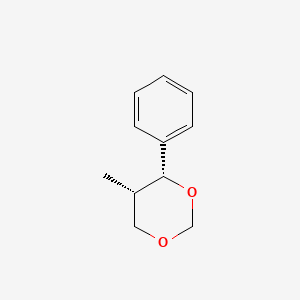

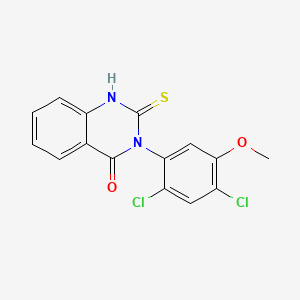

The synthesis of similar compounds has been reported in the literature. For instance, a comparative study between two methods, microwave-assisted and conventional heating approaches, was performed to synthesize a new quinazoline derivative from 2-(2-aminophenyl)-1H-benzimidazole and octanal .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using various spectroscopic techniques such as NMR, FT-IR, and X-ray diffraction . The most significant peak in the 13C NMR spectrum confirms the cyclization process .Chemical Reactions Analysis

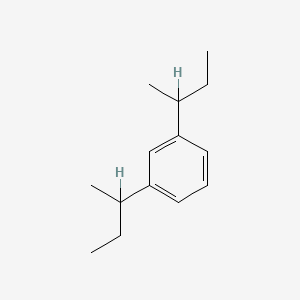

The chemical reactions involving similar compounds have been studied extensively. For instance, the synthesis of a novel N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was reported by condensation of ethyl 2-(2 isopropylphenoxy) acetic acid with 1,2-diaminobenzene .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the compound is a white crystalline solid that is soluble in organic solvents and has a melting point of 91-93 °C. The compound also has good thermal stability .Scientific Research Applications

Tumor Immunotherapy

“NKL 22” is associated with Natural Killer (NK) cells, which are innate immune cells that can target abnormal and virus-infected cells without prior sensitization . NK-92 cells, a type of NK cell line, have been approved for clinical applications . Chimeric Antigen Receptor-modified NK-92 cells (CAR-NK-92 cells) have shown strong antitumor effects .

Synthesis of Secondary Amides

“N-(2-AMINOPHENYL)-N’-PHENYLHEPTANEDIAMIDE” has been used in the synthesis of secondary amides . This process involves a sequential nucleophilic/intramolecular addition process of phenyl isocyanate, followed by transamidation . The leaving group can be easily recuperated as a carbonylated N-heterocycle, which holds notable relevance in pharmaceutical applications .

Antimicrobial Activity

A new quinazoline derivative synthesized from “N1-(2-Aminophenyl)-N7-phenylheptanediamide” has shown moderate antimicrobial activity . This compound could potentially be used in the development of new antimicrobial drugs .

Antioxidant Activity

The same quinazoline derivative mentioned above has also demonstrated good antioxidant activity . This suggests that “N1-(2-Aminophenyl)-N7-phenylheptanediamide” could be used in the development of new antioxidant agents .

Precursor for Synthesis

HDAC Inhibitor

“N1-(2-Aminophenyl)-N7-phenylheptanediamide” has been identified as a Histone Deacetylase (HDAC) inhibitor . HDAC inhibitors are being explored as potential anti-cancer drugs .

Mechanism of Action

Target of Action

NKL 22, also known as N1-(2-Aminophenyl)-N7-phenylheptanediamide or N-(2-AMINOPHENYL)-N’-PHENYLHEPTANEDIAMIDE, is a potent and selective inhibitor of histone deacetylases (HDAC). It primarily targets HDAC1 and HDAC3, with IC50 values of 199 nM and 69 nM respectively . It exhibits selectivity over HDAC2/4/5/7/8 .

Histone deacetylases are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events.

Mode of Action

NKL 22 interacts with its targets, HDAC1 and HDAC3, by inhibiting their enzymatic activity. This inhibition prevents the removal of acetyl groups from histones, leading to a more relaxed chromatin structure. As a result, gene expression is affected, which can lead to various downstream effects depending on the genes involved .

Biochemical Pathways

The primary biochemical pathway affected by NKL 22 is the regulation of gene expression through histone acetylation. By inhibiting HDAC1 and HDAC3, NKL 22 prevents the deacetylation of histones, leading to changes in the structure of the chromatin and, consequently, gene expression .

The specific downstream effects can vary widely and depend on the particular genes whose expression is altered.

Result of Action

NKL 22 has been shown to ameliorate the disease phenotype and transcriptional abnormalities in Huntington’s disease transgenic mice . This suggests that it may have therapeutic potential in conditions where abnormal gene expression plays a role.

Safety and Hazards

The safety data sheet for a similar compound, N1-(2-Aminophenyl)-N8-phenyloctanediamide, indicates that it may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment and dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations .

Future Directions

The future directions for the study of similar compounds could involve further investigation into their synthesis, structural characterization, and potential applications. For instance, the aggregation-induced enhanced emission (AIEE) feature of a triferrocenyl-substituted 1,3,5-triphenylbenzene boosts its fluorescence quantum yield from 13% up to 74% . This demonstrates the AIEE effect for a new class of easy-to-prepare aromatic molecules containing several metallocene units for the first time .

properties

IUPAC Name |

N'-(2-aminophenyl)-N-phenylheptanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2/c20-16-11-7-8-12-17(16)22-19(24)14-6-2-5-13-18(23)21-15-9-3-1-4-10-15/h1,3-4,7-12H,2,5-6,13-14,20H2,(H,21,23)(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIULUYKQLVQFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CCCCCC(=O)NC2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60429495 | |

| Record name | N1-(2-Aminophenyl)-N7-phenylheptanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-Aminophenyl)-N7-phenylheptanediamide | |

CAS RN |

537034-15-4 | |

| Record name | N1-(2-Aminophenyl)-N7-phenylheptanediamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60429495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

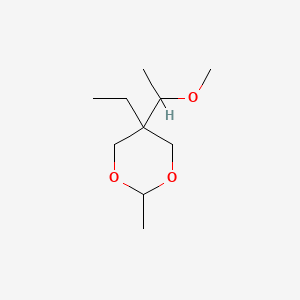

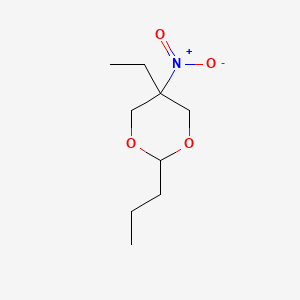

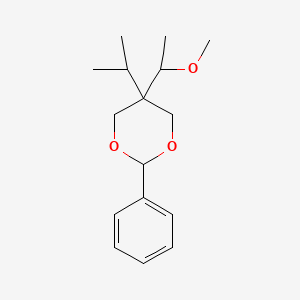

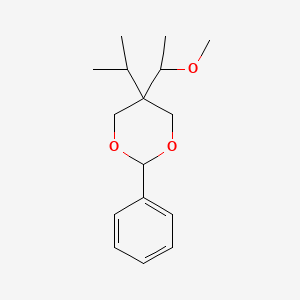

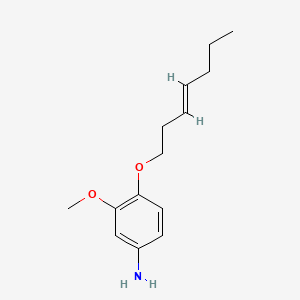

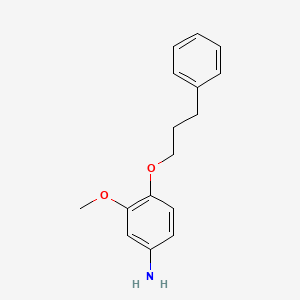

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.